molecular formula C6H13I2N B2566612 1-(2-Iodoethyl)pyrrolidine hydroiodide CAS No. 1436856-53-9

1-(2-Iodoethyl)pyrrolidine hydroiodide

Cat. No. B2566612
CAS RN: 1436856-53-9
M. Wt: 352.986
InChI Key: FSWIYMVVLWPIBS-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)pyrrolidine hydroiodide is a chemical compound with the molecular formula C6H13I2N. It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, compounds can be generated by coupling unprotected 2’-deoxyinosine with optically pure pyrrolidine-3,4-diols .


Molecular Structure Analysis

The molecular structure of 1-(2-Iodoethyl)pyrrolidine hydroiodide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes iodine atoms, contributing to its unique properties .


Chemical Reactions Analysis

Pyrrolidine compounds, including 1-(2-Iodoethyl)pyrrolidine hydroiodide, can participate in various chemical reactions. The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery Pyrrolidine derivatives are crucial scaffolds in medicinal chemistry, offering a broad range of biological activities. The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This structural feature enhances three-dimensional coverage, facilitating the design of drug candidates with diverse biological profiles. Researchers emphasize the importance of the pyrrolidine scaffold in creating bioactive molecules with target selectivity, highlighting the flexibility in synthetic strategies and the influence of steric factors on biological activity (Li Petri et al., 2021).

Structural Diversity and Biological Activities The pyrrolidine core is explored for its potential in generating a variety of compounds with significant biological activities. The versatility of pyrrolidine-based compounds extends to their ability to form complex structures with distinct biological properties, demonstrating the chemical diversity achievable with this scaffold. Such compounds are pivotal in advancing the understanding of structure-activity relationships (SAR) and developing new therapeutic agents with improved efficacy and specificity (Boča et al., 2011).

Advancements in Hybrid Catalysts The exploration of pyrrolidine derivatives in the context of catalysis highlights their role in synthetic chemistry, particularly in the development of hybrid catalysts. These catalysts are employed in the synthesis of complex molecules, demonstrating the pyrrolidine scaffold's contribution to enhancing reaction efficiencies and selectivities. The use of pyrrolidine-based catalysts signifies a step forward in the design of environmentally friendly and economically viable synthetic methodologies (Parmar et al., 2023).

Synthesis and Vibrational Assignments Research on the vibrational properties of pyrrolidine derivatives, such as 2-iodopyridine, provides insight into the structural and electronic characteristics of these compounds. Spectroscopic studies, including FT-Raman and IR spectral measurements, offer detailed information on the vibrational modes and contribute to the understanding of molecular interactions and stability. These studies are essential for the design of pyrrolidine-based compounds with desired physical and chemical properties (Sortur et al., 2008).

Mechanism of Action

While the specific mechanism of action for 1-(2-Iodoethyl)pyrrolidine hydroiodide is not explicitly mentioned in the sources, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Future Directions

Pyrrolidine compounds, including 1-(2-Iodoethyl)pyrrolidine hydroiodide, hold promise in drug discovery due to their versatile scaffold for novel biologically active compounds . They can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-iodoethyl)pyrrolidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN.HI/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWIYMVVLWPIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Iodoethyl)pyrrolidine hydroiodide

CAS RN

1436856-53-9
Record name 1-(2-iodoethyl)pyrrolidine hydroiodide
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